BRD9185 - 2057420-29-6

BRD9185

Catalog Number: EVT-261453
CAS Number: 2057420-29-6
Molecular Formula: C23H21F6N3O2
Molecular Weight: 485.4304
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD9185 is a Dihydroorotate dehydrogenase (DHODH) inhibitor. BRD9185 has in vitro activity against multidrug-resistant blood-stage parasites (EC50 = 0.016 μM) and is curative after just three doses in a P. berghei mouse model. BRD9185 has a long half-life (15h) and low clearance in mice and represents a new structural class of DHODH inhibitors with potential as antimalarial drugs.
Source

BRD9185 was developed as part of a broader effort to explore small molecule inhibitors that can modulate protein interactions within the cellular environment. The compound is often referenced in studies focusing on the inhibition of BET proteins, which are known to play critical roles in gene expression related to oncogenesis.

Classification

BRD9185 falls under the category of small molecule inhibitors and is specifically classified as a bromodomain inhibitor. It is utilized in research settings to study the effects of inhibiting BET proteins on various biological processes.

Synthesis Analysis

Methods

The synthesis of BRD9185 typically involves multi-step organic reactions. The process begins with the formation of key intermediates through standard organic synthesis techniques, including:

  1. Formation of the core structure: This involves coupling reactions that build the central scaffold of BRD9185.
  2. Functionalization: Various functional groups are introduced through electrophilic substitutions or nucleophilic additions, enhancing the compound's binding affinity to its target.

Technical Details

The synthesis may utilize techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic methods: Such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
Molecular Structure Analysis

Data

The molecular weight of BRD9185 is approximately 313.38 g/mol. The structural formula reveals key functional groups that are critical for its biological activity, particularly in terms of interacting with target proteins.

Chemical Reactions Analysis

Reactions

BRD9185 undergoes various chemical reactions that can be categorized into:

  • Binding interactions: With BET proteins, leading to inhibition of their function.
  • Metabolic transformations: Within biological systems, where it may be subject to oxidation or conjugation reactions.

Technical Details

The interaction with BET proteins typically involves hydrogen bonding and hydrophobic interactions facilitated by the compound's specific functional groups. Studies have shown that these interactions can lead to significant alterations in gene expression profiles associated with cancer progression.

Mechanism of Action

Process

The mechanism of action for BRD9185 primarily revolves around its ability to inhibit BET proteins, which are crucial for the regulation of gene expression associated with inflammation and cancer. By binding to the bromodomains of these proteins, BRD9185 effectively disrupts their interaction with acetylated lysines on histones and non-histone proteins.

Data

Research indicates that BRD9185 can lead to reduced expression of oncogenes such as MYC, thereby exerting anti-tumor effects. This mechanism highlights its potential as a therapeutic agent in cancer treatment protocols.

Physical and Chemical Properties Analysis

Physical Properties

BRD9185 is typically described as a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO). Its melting point and other physical properties may vary based on purity and formulation.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: BRD9185 is reactive towards biological targets due to its electrophilic nature, allowing for selective interactions with specific proteins.
Applications

Scientific Uses

BRD9185 is primarily used in:

  • Cancer research: As a tool compound for studying the role of BET proteins in oncogenesis.
  • Pharmacological studies: To evaluate its efficacy and safety profile in preclinical models.
  • Biochemical assays: For understanding protein-protein interactions influenced by bromodomain inhibition.
Structural Biology & Molecular Mechanisms of BRD9 Bromodomain

BRD9 Bromodomain Architecture: ZA/BC Loops & Acetyl-Lysine Recognition

The BRD9 bromodomain adopts a conserved left-handed four-helical bundle (αZ, αA, αB, αC) interconnected by functionally critical ZA and BC loops, forming a deep hydrophobic binding pocket for acetyl-lysine (KAc) recognition [1] [4]. Key residues within these loops govern substrate specificity: The BC loop harbors Asn100, which forms a direct hydrogen bond with the acetyl carbonyl oxygen of lysine, while the ZA loop's Tyr106 stabilizes binding via water-mediated hydrogen bonding [1] [9]. This dual-anchor mechanism ensures high-affinity KAc engagement. The binding pocket’s "GPP shelf" (formed by Gly43, Phe44, Phe45) distinguishes BRD9 from BET family bromodomains (e.g., BRD4’s WPF shelf), creating a distinct topology for selective ligand design [4] [6].

Table 1: Key Structural Residues in BRD9 Bromodomain KAc Recognition

Structural ElementResidue(s)Function in KAc Recognition
BC LoopAsn100Direct H-bond with acetyl carbonyl
ZA LoopTyr106Water-mediated H-bond with acetyl carbonyl
GPP ShelfPhe44, Phe45Hydrophobic cradle for acetyl group stabilization
Gatekeeper ResidueTyr106 (vs. Ile in BET BRDs)Increases pocket volume and modulates selectivity

Allosteric Modulation: Orthosteric vs. Allosteric Binding Pockets

Orthosteric inhibition targets the conserved KAc binding site, leveraging residues Asn100 and Tyr106 for competitive displacement of acetylated histones [4] [10]. However, structural divergence in peripheral regions enables allosteric modulation: The "H42-A46 selectivity pocket" (His42, Gly43, Ala46) and a hydrophobic subpocket lined by Val49, Ile53, and Leu109 exhibit low homology with paralogs like BRD7, providing avenues for selective inhibition [4] [7]. Molecular dynamics (MD) simulations reveal that ligand binding to the orthosteric site induces long-range stabilization of the ZA loop, reducing its flexibility by 40% and potentially altering ncBAF complex recruitment [3] [10]. Allosteric ligands, though less explored, may exploit cryptic pockets near the αC helix, disrupting interhelical salt bridges critical for structural integrity [4].

Table 2: Orthosteric vs. Allosteric Sites in BRD9 Bromodomain

Site TypeKey ResiduesStructural Basis for Selectivity
OrthostericAsn100, Tyr106, Phe44High conservation; selectivity achieved via shelf residues (Phe44/Phe45 vs. BRD7’s Leu/Phe)
Allosteric (Putative)His42, Ala46, Leu109BRD9-specific residues (e.g., His42 not present in BRD7); hydrophobic subpocket volume differences

Molecular Dynamics of Inhibitor Binding: van der Waals & π-π Stacking Interactions

MD simulations (50–100 ns trajectories) demonstrate that BRD9-inhibitor complexes rely predominantly on van der Waals (vdW) contributions (60–70%) to binding free energy, with π-π stacking and hydrogen bonding providing secondary stabilization [2] [5] [10]. The pyridinone scaffold of inhibitors like I-BRD9 engages in stable π-π stacking with Phe44 and Tyr106 (distance: 3.5–4.0 Å), while the dimethoxyphenyl moiety inserts into the hydrophobic cavity, forming vdW contacts with Ile53, Val49, and Leu109 [5] [10]. Notably, Asn100 maintains a persistent hydrogen bond (occupancy >90% in MD) with inhibitor carbonyl groups, mirroring native KAc recognition [2] [3]. MM-GBSA calculations confirm vdW energy dominates binding (ΔG~vdW~ = −45 to −60 kcal/mol), exceeding electrostatic contributions (ΔG~ele~ = −10 to −20 kcal/mol) [2] [10].

Table 3: Energy Contributions of Key Residues to BRD9-Inhibitor Binding

ResidueInteraction TypeEnergy Contribution (kcal/mol)Role in Selectivity
Phe44π-π stacking + vdW−8.2 to −10.5BRD9 vs. BRD4: GPP shelf topology
Asn100H-bond−6.3 to −7.8Conserved KAc recognition
Tyr106π-π stacking + H-bond−7.1 to −8.9Gatekeeper residue differentiation
Ile53/Val49vdW−5.5 to −6.7Hydrophobic subpocket selectivity

Conformational Dynamics: α-Helical Stability During Ligand Engagement

Principal component analysis (PCA) of MD trajectories reveals that inhibitor binding suppresses conformational fluctuations in the ZA loop (RMSF reduction: 1.8 Å → 0.9 Å) and stabilizes the αC helix, which exhibits a 30% decrease in backbone flexibility [3] [4]. This "rigidification effect" is ligand-dependent: BI-9564 induces complete closure of the ZA loop over the binding pocket, while LP99 permits partial mobility, correlating with lower binding affinity (K~d~ = 0.14 µM vs. 0.002 µM for I-BRD9) [1] [3]. Hydrogen-bond occupancy between inhibitors and the Asp107-Gly108 motif at the αC helix N-terminus exceeds 75%, suggesting allosteric propagation of stability from the orthosteric site to distal helices [4] [7]. Notably, apo-BRD9 shows elevated B-factors in the BC loop (residues 95–105), indicating inherent flexibility quenched upon ligand engagement [3].

Table 4: Impact of Ligand Binding on BRD9 Conformational Dynamics

Structural MetricApo BRD9Ligand-Bound BRD9Technique of Analysis
ZA loop RMSF1.8 Å0.9 ÅMD simulations (100 ns)
αC helix Cα RMSD1.2 Å0.6 ÅPCA of MD trajectories
BC loop H-bond occupancy<40%>75%Clustered trajectory analysis
Global pocket volume320 ų280 ųPOVME algorithm

Properties

CAS Number

2057420-29-6

Product Name

BRD9185

IUPAC Name

(2S,3S,4S)-3-(3',4'-bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

Molecular Formula

C23H21F6N3O2

Molecular Weight

485.4304

InChI

InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1

InChI Key

FYPZBZFXJUJJRA-AQNXPRMDSA-N

SMILES

O=C(NCCC)N1[C@H](CO)[C@@H](C(C=C2)=CC=C2C3=CC=C(C(F)(F)F)C(C(F)(F)F)=C3)[C@H]1C#N

Solubility

Soluble in DMSO

Synonyms

BRD9185; BRD-9185; BRD 9185.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.